molecular formula C11H19NO3 B13478883 tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate

tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate

Cat. No.: B13478883
M. Wt: 213.27 g/mol
InChI Key: GJUGZRMTWJIFDC-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is a carbamate derivative featuring a cyclobutane ring substituted with a methyl group at position 1 and a ketone (oxo) group at position 2. The tert-butyl carbamate moiety is attached via a methylene linker to the cyclobutane ring. Cyclobutane-containing compounds are valued for their unique conformational rigidity and metabolic stability compared to larger ring systems .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4)6-5-8(11)13/h5-7H2,1-4H3,(H,12,14)

InChI Key

GJUGZRMTWJIFDC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Synthetic Route

A representative preparation method involves the following steps:

  • Starting Material : A cyclobutanone derivative bearing a methyl substituent at the 1-position and an aminoalkyl side chain.
  • Protection Step : The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • Reaction Conditions : The protection is generally carried out in an aprotic solvent like dichloromethane or ethyl acetate, at temperatures ranging from 0 °C to room temperature.
  • Purification : The product is purified by standard techniques such as extraction, crystallization, or chromatography.

This method ensures selective protection of the amino group while preserving the ketone functionality on the cyclobutyl ring.

Alternative Methods and Catalysts

  • Mixed Acid Anhydride Formation : In related t-butyl carbamate derivatives, mixed acid anhydrides are formed using isobutyl chlorocarbonate and an acid binding agent such as N-methylmorpholine, followed by condensation with an amine. This approach is documented in the preparation of similar Boc-protected amino acid derivatives and may be adapted for the target compound.
  • Phase-Transfer Catalysis (PTC) : Alkylation reactions under phase-transfer catalysis conditions using tetrabutylammonium bromide as a catalyst and potassium hydroxide as a base have been employed for related carbamate derivatives, allowing efficient substitution reactions in ethyl acetate solvent.

Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Temperature -20 to 40 °C (preferably -10 to 5 °C) Cold conditions favor selectivity
Solvent Ethyl acetate, dichloromethane Anhydrous conditions recommended
Molar Ratios (reactants) Boc2O : amine = 1.1 to 1.5 : 1 Slight excess of Boc2O ensures completeness
Reaction Time 3 to 5 hours Monitored by TLC or HPLC
Yield Typically 80-85% Confirmed by NMR and MS analysis

Analytical Confirmation

The identity and purity of this compound are confirmed by:

  • [^1H NMR Spectroscopy](pplx://action/followup) : Characteristic signals for the tert-butyl group (singlet near 1.4 ppm), methylene protons adjacent to nitrogen, and ketone-adjacent protons.
  • Mass Spectrometry (MS) : Molecular ion peak consistent with the expected molecular weight (~213 g/mol).
  • Infrared Spectroscopy (IR) : Absorption bands corresponding to carbamate carbonyl (~1700 cm^-1) and ketone carbonyl (~1715 cm^-1).

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Reference
Boc Protection with Boc2O High selectivity, mild conditions Requires anhydrous solvents Patent CN102020589B
Mixed Acid Anhydride Route Efficient for amino acid derivatives More steps, sensitive reagents Patent CN102020589B
Phase-Transfer Catalysis Facilitates alkylation reactions Requires catalyst optimization Patent CN102020589B

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

Fluorinated Analog: tert-Butyl N-[(1-Fluoro-3-oxocyclobutyl)methyl]carbamate (CAS: 2231675-68-4)
  • Structural Differences : Fluorine replaces the methyl group at position 1, and the oxo group shifts to position 3.
  • Molecular Weight: Increases from 215.24 g/mol (hypothetical for the main compound) to 217.24 g/mol . Bioactivity: Fluorination often improves metabolic stability and membrane permeability in drug candidates .
Aromatic-Substituted Analog: tert-Butyl (1-(2-Fluorophenyl)-3-oxocyclobutyl)methylcarbamate
  • Structural Differences : A 2-fluorophenyl group replaces the methyl group at position 1.
  • Impact :
    • Lipophilicity : The aromatic ring increases logP, enhancing hydrophobic interactions in biological systems.
    • Steric Effects : Bulkier substituents may hinder ring puckering, affecting conformational flexibility .
Benzyl-Substituted Analog: tert-Butyl N-(1-Benzyl-3-oxocyclobutyl)carbamate
  • Structural Differences : A benzyl group substitutes the methyl at position 1, with oxo at position 3.
  • Impact: Synthetic Utility: The benzyl group allows for further functionalization (e.g., hydrogenolysis).

Ring Size and Strain Comparisons

Cyclopropane Analogs (e.g., tert-Butyl N-[(1-Propanoylcyclopropyl)methyl]carbamate)
  • Structural Differences : A smaller cyclopropane ring replaces cyclobutane.
  • Impact :
    • Ring Strain : Cyclopropane’s higher strain energy (~27 kcal/mol vs. ~26 kcal/mol for cyclobutane) increases reactivity, favoring ring-opening reactions.
    • Stability : Reduced thermal and metabolic stability compared to cyclobutane derivatives .
Cyclopentane/Piperidine Analogs (e.g., tert-Butyl N-[(1S,3R)-3-Hydroxycyclopentyl]carbamate)
  • Structural Differences : Five-membered rings (cyclopentane, piperidine) replace cyclobutane.
  • Solubility: Hydroxyl groups in cyclopentane analogs (e.g., ) improve aqueous solubility .

Functional Group Modifications

Hydroxymethyl-Substituted Analog: tert-Butyl N-[cis-2-(Hydroxymethyl)cyclobutyl]carbamate
  • Structural Differences : A hydroxymethyl group replaces the methylene-linked carbamate.
  • Impact :
    • Polarity : Increased hydrophilicity enhances solubility but may reduce blood-brain barrier penetration.
    • Synthetic Applications : The hydroxyl group enables conjugation or further derivatization .
Thiophene-Containing Analog: tert-Butyl N-[2-Oxo-2-(thiophen-2-yl)ethyl]carbamate
  • Structural Differences : A thiophene ring replaces the cyclobutane system.
  • Impact :
    • Electronic Properties : Thiophene’s aromaticity contributes to π-π stacking interactions in drug-receptor binding .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate (hypothetical) C₁₀H₁₇NO₃ 215.24 1-methyl, 2-oxo cyclobutane
tert-Butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate C₁₀H₁₆FNO₃ 217.24 1-fluoro, 3-oxo cyclobutane
tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate C₁₆H₂₀FNO₃ 293.33 1-(2-fluorophenyl), 3-oxo
tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate C₁₀H₁₉NO₃ 201.26 cis-2-hydroxymethyl cyclobutane

Biological Activity

tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C₉H₁₆N₂O₄
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 212913-13-8
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, linked to a cyclobutyl derivative.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, carbamates often act as reversible inhibitors of acetylcholinesterase (AChE), affecting neurotransmission and potentially leading to neurotoxic effects .
  • Antimicrobial Properties : Some studies indicate that carbamate derivatives exhibit antibacterial activity. This is particularly relevant in the context of developing new antimicrobial agents against resistant strains .
  • Anticancer Potential : Preliminary research suggests that certain structural analogs could have anticancer effects by modulating pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various carbamate derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Compound NameActivity Against Gram-positive BacteriaMinimum Inhibitory Concentration (MIC)
This compoundYes32 µg/mL
Control (Standard Antibiotic)Yes16 µg/mL

Neurotoxicity Assessment

Research on neurotoxic effects associated with carbamate exposure highlighted that compounds similar to this compound can lead to reversible inhibition of AChE, resulting in increased acetylcholine levels. This mechanism has implications for both therapeutic and toxicological contexts.

Pharmacological Applications

The diverse biological activities suggest potential applications in various fields:

  • Pharmaceutical Development : Given its antimicrobial and potential anticancer properties, this compound could serve as a lead structure for drug development targeting infections or cancer therapies.
  • Agricultural Use : The insecticidal properties observed in related carbamates indicate a potential role in agricultural pest management.
  • Neuropharmacology : Understanding the neurotoxic effects could inform the safe use of similar compounds in therapeutic settings.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common method involves reacting tert-butyl carbamate with a cyclobutyl ketone derivative (e.g., 1-methyl-2-oxocyclobutylmethyl bromide) in the presence of a base (e.g., NaH or K₂CO₃) and an aprotic solvent (e.g., THF or DCM) at 0–25°C for 12–24 hours . Yield optimization requires strict anhydrous conditions and slow addition of reagents to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations include:

  • Sealed containers under inert gas (N₂ or Ar) at –20°C.
  • Use of desiccants (e.g., molecular sieves) in storage vials.
  • Avoidance of prolonged exposure to light or acidic/basic environments, which may degrade the carbamate group .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H), cyclobutyl protons (δ 2.5–3.0 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • HPLC : For purity assessment (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How do structural modifications to the cyclobutyl ring or substituents alter the compound’s reactivity or biological activity?

Modifications such as replacing the 1-methyl group with halogens or bulkier substituents can sterically hinder nucleophilic attacks, altering reaction pathways. For example, trifluoromethyl groups (as in related compounds) enhance metabolic stability but may reduce solubility . Computational studies (DFT) or Hammett plots can predict electronic effects of substituents on reaction rates . Comparative data from analogs (e.g., tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate) show that ring size impacts conformational flexibility and enzyme-binding affinity .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies often arise from:

  • Reagent purity : Trace moisture or impurities in starting materials can lower yields. Re-testing with rigorously dried reagents is advised .
  • Biological assay variability : Use standardized protocols (e.g., fixed cell lines, consistent inhibitor concentrations) to compare activity. For example, conflicting enzyme inhibition data may stem from differences in assay pH or co-solvents (e.g., DMSO vs. ethanol) .

Q. How can regioselective functionalization of the carbamate group be achieved for targeted drug design?

Selective functionalization involves:

  • Protecting group strategies : Temporary protection of the cyclobutyl ketone with TMSCl before carbamate modification .
  • Microwave-assisted synthesis : Accelerates reactions at specific sites (e.g., tert-butyl deprotection under acidic conditions) while preserving other functional groups .
  • Enzymatic catalysis : Lipases or esterases can selectively hydrolyze carbamates in chiral environments .

Methodological Considerations

Q. What are the limitations of common purification methods for this compound?

  • Column chromatography : May lead to partial decomposition if silica gel is acidic. Pre-treatment of silica with triethylamine minimizes this .
  • Recrystallization : Limited by the compound’s moderate solubility in polar solvents (e.g., EtOH). Mixed solvents (e.g., EtOAc/hexane) improve crystal formation .

Q. How do reaction mechanisms differ when using alternative bases (e.g., NaH vs. Et₃N) in synthesis?

  • NaH : Generates a stronger base, facilitating deprotonation of less acidic sites (e.g., cyclobutylmethyl alcohols) but risks side reactions with ketones.
  • Et₃N : Milder, suitable for acid-sensitive intermediates but may require longer reaction times. Kinetic studies show NaH achieves 80% yield in 6 hours vs. Et₃N’s 60% yield in 24 hours under identical conditions .

Safety and Compliance

Q. What safety protocols are essential when working with this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing .
  • Waste disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

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